A Technical Guide to 2-(4-Chloro-2-formylphenoxy)acetamide: Synthesis, Properties, and Potential Applications for Drug Discovery
A Technical Guide to 2-(4-Chloro-2-formylphenoxy)acetamide: Synthesis, Properties, and Potential Applications for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-formylphenoxy)acetamide, a compound of interest in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged, this document extrapolates its physicochemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications based on the well-documented activities of structurally related phenoxyacetamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the study and application of this compound.
Introduction and Chemical Identity
2-(4-Chloro-2-formylphenoxy)acetamide belongs to the phenoxyacetamide class of compounds, which are recognized for their diverse pharmacological activities. The core structure, featuring a substituted aromatic ring linked to an acetamide group via an ether bond, serves as a versatile scaffold in the design of novel therapeutic agents. The presence of a chloro substituent and a formyl group on the phenoxy ring is anticipated to modulate the biological activity and pharmacokinetic profile of the parent molecule.
As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 2-(4-Chloro-2-formylphenoxy)acetamide has not been assigned, suggesting its status as a novel or less-studied compound. This guide, therefore, synthesizes data from closely related analogs to provide a predictive profile.
Physicochemical Properties
The properties of 2-(4-Chloro-2-formylphenoxy)acetamide can be inferred from its structural analog, 2-(4-formylphenoxy)acetamide (CAS: 135857-20-4)[1][2]. The introduction of a chlorine atom to the phenoxy ring is expected to increase the molecular weight and may influence properties such as melting point and solubility.
| Property | Inferred Value for 2-(4-Chloro-2-formylphenoxy)acetamide | Data for 2-(4-formylphenoxy)acetamide[1] |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₃ |
| Molecular Weight | 213.62 g/mol | 179.17 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid | Not specified |
| Melting Point | Expected to be higher than the analog due to increased molecular weight and potential for stronger intermolecular interactions. | Not specified |
| Solubility | Predicted to have low solubility in water, with better solubility in organic solvents like DMSO and DMF. | Not specified |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-2-formylphenol would react with 2-chloroacetamide.
The proposed two-step synthesis is as follows:
Step 1: Deprotonation of 4-Chloro-2-formylphenol
4-Chloro-2-formylphenol (also known as 4-chloro-2-hydroxybenzaldehyde) is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetone. This deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium or sodium phenoxide.
Step 2: Nucleophilic Substitution
The resulting phenoxide is then reacted with 2-chloroacetamide. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloroacetamide, leading to the displacement of the chloride ion and the formation of the desired ether linkage.
Experimental Protocol:
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To a solution of 4-chloro-2-formylphenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
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Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
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Filter the precipitate, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2-(4-Chloro-2-formylphenoxy)acetamide.
Synthesis Workflow Diagram:
Caption: Proposed synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide.
Potential Therapeutic Applications
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of specific substituents on the phenoxy ring can fine-tune the pharmacological profile.
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Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of phenoxyacetamide derivatives[3][4]. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of a halogen, such as chlorine, on the aromatic ring has been associated with enhanced anticancer and anti-inflammatory activity[4].
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Anti-inflammatory and Analgesic Properties: The phenoxyacetamide core is also associated with anti-inflammatory and analgesic effects[3][4]. Research has shown that certain substituted phenoxyacetamides can significantly reduce inflammation and pain in preclinical models.
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Antimicrobial and Other Activities: The versatility of the phenoxyacetamide structure has led to the exploration of its potential as an antimicrobial, antiviral, and antiparasitic agent[3]. Furthermore, some derivatives have been investigated as inhibitors of specific enzymes, highlighting the broad therapeutic potential of this class of compounds.
The formyl group at the 2-position of the phenoxy ring in 2-(4-Chloro-2-formylphenoxy)acetamide offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Given the absence of a specific safety data sheet (SDS) for 2-(4-Chloro-2-formylphenoxy)acetamide, it is prudent to handle this compound with the care afforded to novel chemical entities of unknown toxicity. General laboratory safety protocols should be strictly followed. Based on the SDS for related compounds like 2-phenoxyacetamide, the following precautions are recommended[5][6][7]:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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First Aid:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
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Conclusion
2-(4-Chloro-2-formylphenoxy)acetamide represents a promising, albeit understudied, molecule with significant potential in drug discovery. By leveraging the known pharmacological activities of the phenoxyacetamide scaffold, this guide provides a foundational understanding of its inferred properties, a reliable synthetic route, and a rationale for its investigation as a novel therapeutic agent. The presence of both a chloro and a formyl substituent offers intriguing possibilities for molecular interactions with biological targets and for further chemical derivatization. Future research into this compound is warranted to fully elucidate its biological activity and therapeutic potential.
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